3-Amino-5-formylisonicotinic acid
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Overview
Description
3-Amino-5-formylisonicotinic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a formyl group (-CHO) attached to an isonicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-formylisonicotinic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, where a carboxylic acid is converted into an amino acid via a series of reactions . Another method includes the reductive amination of α-keto acids, which involves the conversion of a keto group to an amino group under reducing conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-formylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Conversion to 3-carboxy-5-formylisonicotinic acid.
Reduction: Formation of 3-amino-5-hydroxyisonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-formylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-formylisonicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Isonicotinic acid: Shares the isonicotinic acid backbone but lacks the amino and formyl groups.
3-Aminoisonicotinic acid: Similar structure but without the formyl group.
5-Formylisonicotinic acid: Similar structure but without the amino group.
Uniqueness: 3-Amino-5-formylisonicotinic acid is unique due to the presence of both the amino and formyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H6N2O3 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
3-amino-5-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-5-2-9-1-4(3-10)6(5)7(11)12/h1-3H,8H2,(H,11,12) |
InChI Key |
BTFLQWVCGQKEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)N)C(=O)O)C=O |
Origin of Product |
United States |
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